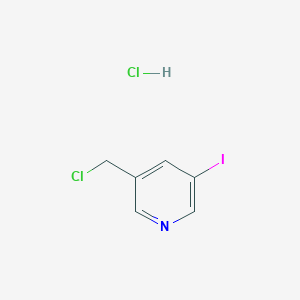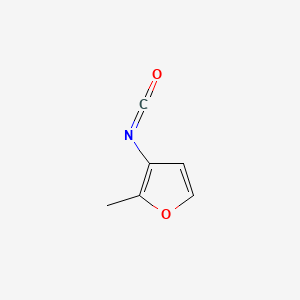
3-Isocyanato-2-methylfuran
Vue d'ensemble
Description
3-Isocyanato-2-methylfuran: is an organic compound with the molecular formula C6H5NO2 It is a derivative of furan, characterized by the presence of an isocyanate group (-N=C=O) at the third position and a methyl group at the second position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methylfuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the isocyanate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanato-2-methylfuran undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The furan ring can undergo electrophilic substitution reactions, where the isocyanate group can be replaced by other functional groups under appropriate conditions.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: 3-Isocyanato-2-methylfuran is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity with various nucleophiles makes it a versatile intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and pharmaceutical agents. The compound’s ability to form stable urea and carbamate linkages is exploited in the design of bioactive molecules.
Industry: The compound is used in the production of polyurethanes, which are employed in the manufacture of foams, coatings, adhesives, and elastomers. Its reactivity with polyols allows for the creation of materials with diverse mechanical properties and applications.
Mécanisme D'action
The mechanism of action of 3-Isocyanato-2-methylfuran involves the nucleophilic attack on the isocyanate group by various nucleophiles. This results in the formation of stable urea, carbamate, or thiocarbamate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
2-Isocyanato-3-methylfuran: Similar structure but with the isocyanate and methyl groups swapped.
3-Isocyanatofuran: Lacks the methyl group at the second position.
2-Methylfuran: Lacks the isocyanate group.
Uniqueness: 3-Isocyanato-2-methylfuran is unique due to the presence of both the isocyanate and methyl groups on the furan ring. This combination imparts distinct reactivity and properties compared to its analogs. The isocyanate group provides a reactive site for nucleophilic addition, while the methyl group influences the electronic and steric environment of the molecule, affecting its overall reactivity and stability.
Propriétés
IUPAC Name |
3-isocyanato-2-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDGMPKSJDTEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919317 | |
| Record name | 3-Isocyanato-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-65-0, 92183-41-0 | |
| Record name | 3-Isocyanato-2-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isocyanato-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


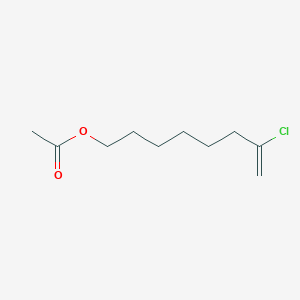
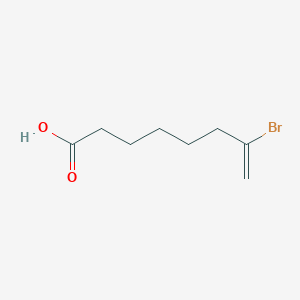
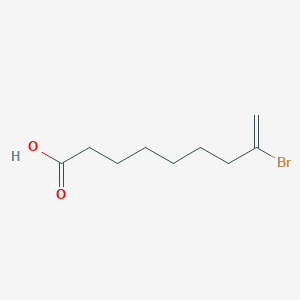
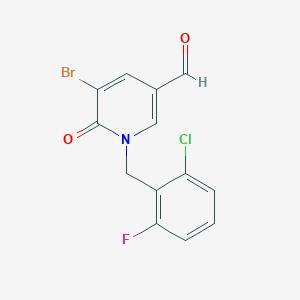
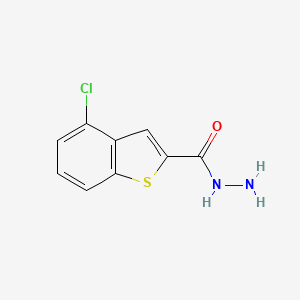

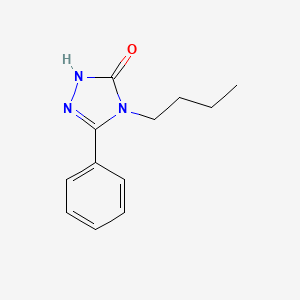

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
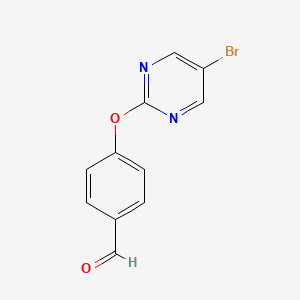
![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)
